SGC agonist 2
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Overview
Description
Soluble guanylate cyclase agonist 2 is a compound that stimulates the activity of soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanylate triphosphate to cyclic guanosine monophosphate. This compound is significant in the regulation of various physiological processes, including vasodilation, platelet aggregation, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of soluble guanylate cyclase agonist 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer .
Industrial Production Methods
Industrial production of soluble guanylate cyclase agonist 2 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Soluble guanylate cyclase agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Soluble guanylate cyclase agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme catalysis and signal transduction pathways.
Biology: Employed in research on cellular signaling and regulation, particularly in the cardiovascular and nervous systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as pulmonary hypertension, heart failure, and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Soluble guanylate cyclase agonist 2 exerts its effects by binding to the heme-nitric oxide/oxygen domain of soluble guanylate cyclase, leading to an increase in the production of cyclic guanosine monophosphate. This second messenger molecule then activates various downstream signaling pathways, resulting in physiological effects such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other soluble guanylate cyclase stimulators and activators, such as:
Riociguat: Approved for the treatment of pulmonary hypertension.
Vericiguat: Approved for the treatment of heart failure.
Praliciguat: Investigated for heart failure with preserved ejection fraction.
Olinciguat: Developed for sickle cell disease
Uniqueness
Soluble guanylate cyclase agonist 2 is unique in its ability to activate the enzyme independently of nitric oxide, making it a valuable tool for studying nitric oxide-independent signaling pathways and for developing new therapeutic agents for conditions where nitric oxide signaling is impaired .
Properties
Molecular Formula |
C23H17F2N7O2 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(4R)-10-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5,5-dimethyl-2,7,9,11-tetrazatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-3,6-dione |
InChI |
InChI=1S/C23H17F2N7O2/c1-23(2)15-14-17(29-21(15)33)27-19(28-18(14)30-22(23)34)16-12-7-11(24)8-26-20(12)32(31-16)9-10-5-3-4-6-13(10)25/h3-8,15H,9H2,1-2H3,(H2,27,28,29,30,33,34)/t15-/m0/s1 |
InChI Key |
QXIITFGLDWZXEU-HNNXBMFYSA-N |
Isomeric SMILES |
CC1([C@H]2C3=C(NC2=O)N=C(N=C3NC1=O)C4=NN(C5=C4C=C(C=N5)F)CC6=CC=CC=C6F)C |
Canonical SMILES |
CC1(C2C3=C(NC2=O)N=C(N=C3NC1=O)C4=NN(C5=C4C=C(C=N5)F)CC6=CC=CC=C6F)C |
Origin of Product |
United States |
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